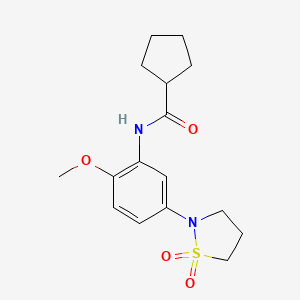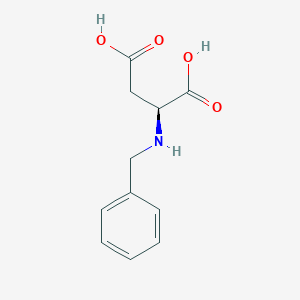
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol, also known as DFCP1, is a compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology.
Aplicaciones Científicas De Investigación
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been found to have potential applications in the field of pharmacology. It has been shown to have inhibitory effects on the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol has also been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Mecanismo De Acción
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol acts as a GSK-3β inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been found to have various biochemical and physiological effects. It has been shown to increase cell viability and reduce apoptosis in neuronal cells. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been found to have anti-inflammatory effects and may have potential as a treatment for inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol has several advantages for use in lab experiments. It is a highly pure and stable compound, making it suitable for use in various assays and experiments. However, it also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the structure of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol. Another potential direction is the investigation of the effects of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol on other signaling pathways and cellular processes. Additionally, further studies are needed to determine the safety and efficacy of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol in animal and human models.
Métodos De Síntesis
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol can be synthesized through a multi-step process involving the reaction of cyclopentadiene with 1,1-difluoroethylene, followed by hydrolysis and reduction. The final product is obtained in high yield and purity, making it suitable for use in various research applications.
Propiedades
IUPAC Name |
(2R)-2-(3,3-difluorocyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)7-2-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDCNQXZECKKNJ-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-oxo-3-phenyl-2-[2-(pyridin-3-YL)hydrazin-1-ylidene]propanamide](/img/structure/B2765918.png)
![3-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2765920.png)


![2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2765925.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethylbenzamide](/img/structure/B2765932.png)
![4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide](/img/structure/B2765934.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765935.png)
![6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2765937.png)

![N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B2765939.png)